molecular formula C11H21BO2 B2651811 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1422558-28-8

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2651811
CAS RN: 1422558-28-8
M. Wt: 196.1
InChI Key: KAOGTTNKADLLPW-UHFFFAOYSA-N
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Description

The compound “2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. It has a cyclobutylmethyl group attached to a dioxaborolane ring, which is a boron-containing ring with two oxygen atoms .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclobutylmethyl group and the dioxaborolane ring. The cyclobutylmethyl group is a four-membered carbon ring, while the dioxaborolane ring is a three-membered ring containing one boron and two oxygen atoms .


Chemical Reactions Analysis

The compound might participate in various chemical reactions, especially those involving the boron atom in the dioxaborolane ring. For instance, it might undergo reactions involving the formation or breaking of carbon-boron bonds .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in various chemical syntheses and reactions due to its unique properties. For instance, its derivatives, such as 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, have shown inhibitory activity against serine proteases including thrombin (Spencer et al., 2002). Additionally, the electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been explored, revealing a much lower oxidation potential compared to organoborane (Tanigawa et al., 2016).

Catalysis and Polymerization

In the field of catalysis, this compound has been employed in the Rhodium- and Ruthenium-catalyzed dehydrogenative borylation of vinylarenes with Pinacolborane, leading to the synthesis of stereodefined vinylboronates (Murata et al., 2002). Additionally, its role in the Suzuki-Miyaura coupling polymerization for the precision synthesis of poly(3-hexylthiophene) highlights its utility in polymer science (Yokozawa et al., 2011).

Material Science and Drug Synthesis

This compound has also found applications in the development of new building blocks for the synthesis of silicon-based drugs and odorants. An example is the alternative synthesis of the retinoid agonist Disila-bexarotene (Büttner et al., 2007). Moreover, in the field of material science, its derivatives have been synthesized for potential use in LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its application. In the context of organic synthesis, the boron atom in the compound might play a crucial role in facilitating carbon-carbon bond formation through processes like Suzuki-Miyaura coupling .

properties

IUPAC Name

2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGTTNKADLLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1422558-28-8
Record name 2-(cyclobutylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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